N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide

asymmetric synthesis chiral auxiliary diastereoselectivity

Generic chiral amine routes often fail with Davis' reagent (<10% ee) or TIPBSA (high MW, demanding prep). This Ellman sulfinamide imine delivers 91:9 dr with PhMgBr at -20 °C, >99:1 dr after crystallization-no chromatography. Validated by Sepracor for levocetirizine. Both enantiomers available. • 91:9 dr (PhMgBr, toluene), >99:1 after crystallization from hexanes • Compatible with Grignard, organolithium, organozinc, Rh/arylboronic acid additions • Mild deprotection (2N HCl/MeOH, RT) preserves acid-sensitive functional groups

Molecular Formula C11H14ClNOS
Molecular Weight 243.75 g/mol
Cat. No. B12506665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide
Molecular FormulaC11H14ClNOS
Molecular Weight243.75 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3
InChIKeyYQAZHKMIBKHOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide: A Chiral N-tert-Butanesulfinyl Imine for Asymmetric Amine Synthesis


N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide (CAS 336105-23-8 for the R enantiomer; 851513-47-8 for the S enantiomer) is a chiral N-tert-butanesulfinyl aldimine belonging to the Ellman sulfinamide class of auxiliaries [1]. It is prepared by condensation of enantiopure tert-butanesulfinamide with 4-chlorobenzaldehyde and serves as a versatile electrophilic chiral building block for the asymmetric synthesis of α-branched amines, diarylmethylamines, and pharmaceutical intermediates [2]. The compound exists exclusively as the (E)-isomer, is a crystalline solid with a melting point of 38–40 °C, and requires storage at 2–8 °C under dry conditions .

Why N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide Cannot Be Replaced by Generic Sulfinamide Imines


Chiral sulfinamide auxiliaries are not interchangeable because the diastereoselectivity of nucleophilic additions to their imines is exquisitely sensitive to the steric and electronic profile of the sulfinyl substituent [1]. p-Toluenesulfinamide (Davis' reagent) yields the same 4-chlorophenyl aldimine, yet under identical PhMgBr addition conditions it provides only ~10% ee, rendering it unsuitable for enantioselective synthesis [2]. Conversely, the sterically encumbered 2,4,6-triisopropylbenzenesulfinamide (TIPBSA) achieves >94% de but at the cost of a substantially higher molecular weight auxiliary (397 vs. 244 g/mol) and more demanding preparation [2]. Even within the tert-butanesulfinamide family, swapping the 4-chlorophenyl group for an unsubstituted phenyl group on the imine reverses the sense and magnitude of diastereoselection (15:85 dr vs. 91:9 dr) [3]. These non-linear structure–selectivity relationships mean that substituting the 4-chlorophenyl tert-butanesulfinyl imine with a generic analog introduces qualitatively different and unpredictable stereochemical outcomes that can derail synthetic routes.

Quantitative Differentiation Evidence for N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide vs. Closest Analogs


Diastereoselectivity of PhMgBr Addition: 4-Chlorophenyl tert-Butanesulfinyl Imine Delivers 91:9 dr vs. Only 10% ee for the p-Toluenesulfinyl Analog

In the PhMgBr addition to the 4-chlorophenyl aldimine, the N-tert-butanesulfinyl derivative achieves a diastereomeric ratio of 91:9 under optimized conditions (toluene, −20 °C to 0 °C), with the major diastereomer crystallized to diastereopurity in >65% isolated yield [1]. In contrast, an N-p-toluenesulfinyl imine derived from the same 4-chlorobenzaldehyde provides only 10% enantiomeric excess under comparable PhMgBr addition conditions, as reported in a head-to-head evaluation by Han et al. [2]. The 9:1 selectivity difference is attributed to the optimal steric bulk of the tert-butyl group on sulfur, which provides effective facial discrimination without the excessive steric hindrance that compromises reactivity.

asymmetric synthesis chiral auxiliary diastereoselectivity

Aryl Substituent Effect on Imine: 4-Chlorophenyl vs. Phenyl on the Aldimine Reverses Diastereoselection

The identity of the aryl group on the aldimine profoundly influences stereochemical outcome. In a within-study comparison, PhMgBr addition to (R)-N-(benzylidene)-tert-butanesulfinamide [(R)-9] gave a 15:85 dr favoring the (R,R) diastereomer, whereas the same Grignard reagent adding to the 4-chlorophenyl imine (R)-7 gave a 91:9 dr favoring the (R,S) diastereomer—a complete reversal of facial selectivity [1]. This demonstrates that the electron-withdrawing 4-chloro substituent alters the imine's electronic character and the transition-state geometry sufficiently to flip the stereochemical outcome.

substituent effect stereochemical reversal imine electrophilicity

Auxiliary Molecular Economy: tert-Butanesulfinyl Offers Lower Mass Burden than TIPBSA While Retaining Practical Selectivity

The 2,4,6-triisopropylbenzenesulfinamide (TIPBSA) auxiliary achieves >94% de in the PhMgBr addition to 4-chlorophenyl aldimine, outperforming the tert-butanesulfinyl variant's 91:9 dr (~82% de) [1]. However, TIPBSA carries a molecular weight of 281 g/mol (free sulfinamide) and adds ~281 Da to the substrate, compared with 121 g/mol for tert-butanesulfinamide [2]. The resulting imine molecular weights are ~397 g/mol (TIPBSA imine) vs. 244 g/mol (tert-butanesulfinyl imine) . In multi-step pharmaceutical syntheses, this ~63% higher auxiliary mass translates into proportionally lower throughput per kilogram of starting material and higher waste disposal costs.

atom economy auxiliary molecular weight process mass intensity

Mild Acidic Deprotection Without Epimerization: 2N HCl/MeOH Cleaves the Auxiliary with Full Retention of Stereochemical Integrity

The tert-butanesulfinyl group is quantitatively cleaved from the addition product (R,S)-8 by treatment with 2N HCl in MeOH, releasing the enantiomerically enriched amine as its hydrochloride salt in 87% yield, with complete retention of the 91:9 enantiomeric ratio—no epimerization was detected [1]. This mild deprotection contrasts with other auxiliaries (e.g., N-diphenylphosphinoyl imines) that may require harsher conditions, and with p-methoxyphenyl-based protecting groups that suffer from benzylic oxidation during deprotection attempts [1].

auxiliary cleavage deprotection epimerization amine hydrochloride

Imine Synthesis Efficiency: Condensation with 4-Chlorobenzaldehyde Proceeds in High Yield Under Standard Ellman Conditions

The parent methodology for N-tert-butanesulfinyl imine synthesis, established by Liu, Cogan, Owens, Tang, and Ellman, reports that MgSO₄-mediated condensations of tert-butanesulfinamide with aromatic aldehydes proceed in 84–96% yield [1]. While the 1999 paper does not report the 4-chlorobenzaldehyde substrate individually, the mechanochemical variant using catalytic I₂ under metal- and solvent-free conditions has been demonstrated to be applicable to a wide range of aldehydes, including electron-deficient aromatic aldehydes, with good functional group tolerance [2]. The imine forms exclusively as the (E)-isomer, a prerequisite for predictable stereochemical outcomes in subsequent nucleophilic additions [1].

imine condensation sulfinimine synthesis reaction yield

Validated Application in a cGMP-Relevant Pharmaceutical Process: Cetirizine Intermediate Synthesis

The 4-chlorophenyl tert-butanesulfinyl imine is the key chiral intermediate in the published Sepracor process for asymmetric synthesis of (S)-cetirizine dihydrochloride (Xyzal™), a marketed antihistamine [1]. The process proceeds via PhMgBr addition (91:9 dr), crystallization to diastereopurity (>65% yield), and acidic deprotection (87% yield, 91:9 er retained) to deliver the (S)-4-chlorophenylphenylmethylamine intermediate [1]. This constitutes the only sulfinamide-based route to this specific diarylmethylamine scaffold published with full experimental detail and demonstrated scalability by an industrial process chemistry group [1] [2]. No analogous validated process using the p-toluenesulfinyl or TIPBSA variants has been reported at comparable scale.

pharmaceutical intermediate cetirizine process validation levocetirizine

High-Value Application Scenarios for N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of (S)-4-Chlorophenylphenylmethylamine – The Key Intermediate for Levocetirizine (Xyzal™)

The pre-formed 4-chlorophenyl N-tert-butanesulfinyl imine enables a three-step sequence to the enantiopure diarylmethylamine core of levocetirizine: (i) PhMgBr addition at −20 °C in toluene yielding 91:9 dr [1]; (ii) crystallization from hexanes to >99:1 dr in >65% recovery; (iii) 2N HCl/MeOH cleavage to the amine hydrochloride in 87% yield with full stereochemical retention [1]. No chromatographic purification is required. This process has been validated by Sepracor's process chemistry group and is documented with full solvent and temperature optimization data [1]. The imine's exclusive (E)-geometry ensures that the stereochemical outcome is predictable and reproducible across batches [2].

Diastereoselective Synthesis of α-Branched Amines Bearing a 4-Chlorophenyl Substituent

The 4-chlorophenyl group imparts unique electronic properties that differentiate this imine from unsubstituted or electron-rich aryl sulfinyl imines. The electron-withdrawing chloro substituent enhances imine electrophilicity and alters the transition-state geometry of organometallic additions, as evidenced by the complete reversal of facial selectivity compared to the benzaldehyde-derived imine (91:9 vs. 15:85 dr) [1]. This makes the 4-chlorophenyl imine the reagent of choice when the target molecule requires a 4-chlorophenyl-substituted stereocenter—a common motif in diarylmethylamine-based H1 antagonists and related CNS-active compounds. The tert-butanesulfinyl auxiliary's low molecular weight (121 g/mol) further ensures that the auxiliary contributes minimally to process mass intensity .

Parallel Medicinal Chemistry Library Synthesis of Diarylmethylamine Scaffolds

The tert-butanesulfinyl imine platform is compatible with diverse organometallic nucleophiles (Grignard reagents, organolithiums, organozinc reagents, arylboronic acids under Rh catalysis) [1] [2]. The 4-chlorophenyl variant specifically provides the gateway to analogues of cetirizine and related structures. The mild deprotection conditions (2N HCl/MeOH, room temperature) [1] are compatible with acid-sensitive functional groups commonly encountered in medicinal chemistry. This contrasts with harsher auxiliary removal protocols that can limit substrate scope. The commercial availability of both (R)- and (S)-enantiomers of the imine (CAS 336105-23-8 and 851513-47-8) enables parallel synthesis of both enantiomeric series from a common synthetic route.

Process Development and Scale-Up of Chiral Amine Intermediates for Generic API Manufacturing

For generic drug manufacturers targeting levocetirizine or related 4-chlorophenyl-containing chiral amines, the 4-chlorophenyl tert-butanesulfinyl imine offers a demonstrated scalable route with published process parameters (solvent screen, temperature optimization, crystallization protocol) [1]. The 91:9 dr achieved with PhMgBr is sufficient to enable diastereomeric enrichment by crystallization without chromatography—a critical consideration for large-scale manufacturing [1]. The tert-butanesulfinyl auxiliary generates only volatile byproducts (isobutylene, SO₂) upon acidic workup, simplifying purification of the final amine product. The auxiliary itself is manufactured at multi-kilogram scale from inexpensive tert-butyl disulfide [2], ensuring supply chain reliability that may not exist for niche auxiliaries like TIPBSA.

Quote Request

Request a Quote for N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.